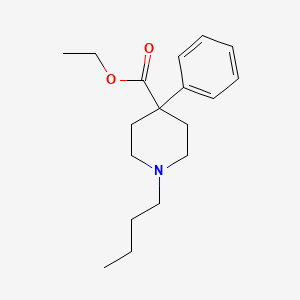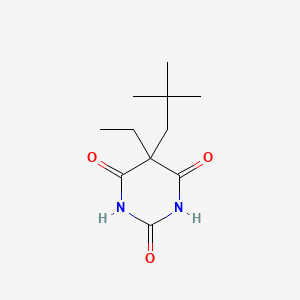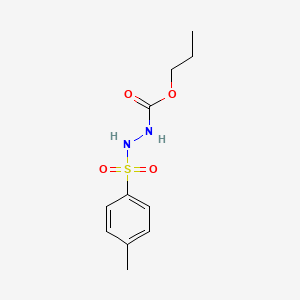
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl group attached to a hydrazine carboxylate moiety, which is further substituted with a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl hydrazides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and other derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its sulfonyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylbenzene-1-sulfonyl chloride
- 4-Methylbenzene-1-sulfonyl hydrazide
- Propyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and applications, particularly in the synthesis of complex organic molecules and materials .
Eigenschaften
CAS-Nummer |
58358-82-0 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
propyl N-[(4-methylphenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-17-11(14)12-13-18(15,16)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
LGLDARRZUMKAHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
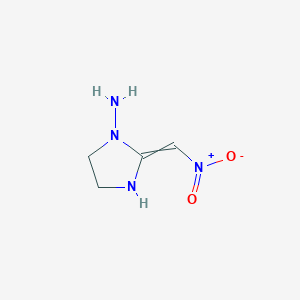

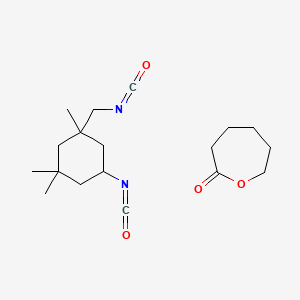
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

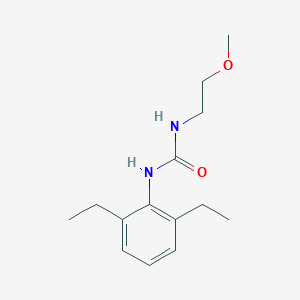
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
